Cas no 2228870-15-1 (4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid)

4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid
- EN300-1762064
- 2228870-15-1
-
- インチ: 1S/C11H11F2NO3/c12-7-5-14-6-8(13)9(7)11(10(15)16)1-3-17-4-2-11/h5-6H,1-4H2,(H,15,16)
- InChIKey: QPBLBEXVKKIBBR-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=C(C=1C1(C(=O)O)CCOCC1)F
計算された属性
- せいみつぶんしりょう: 243.07069954g/mol
- どういたいしつりょう: 243.07069954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 59.4Ų
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762064-1g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1762064-0.5g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1762064-0.05g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1762064-5.0g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1762064-0.1g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1762064-0.25g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1762064-2.5g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1762064-10.0g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1762064-1.0g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1762064-5g |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid |
2228870-15-1 | 5g |
$3728.0 | 2023-09-20 |
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acidに関する追加情報
Introduction to 4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid (CAS No. 2228870-15-1)
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid, identified by the chemical identifier CAS No. 2228870-15-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic derivatives, featuring a pyridine core with fluorine substituents and an oxane ring linked through a carboxylic acid functional group. The structural features of this molecule make it a promising candidate for various applications, particularly in medicinal chemistry and drug development.
The presence of 3,5-difluoropyridine in the molecular structure introduces unique electronic and steric properties that can influence its reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles of drug candidates. These attributes have made fluorinated pyridines a cornerstone in modern drug design, particularly in the development of small-molecule inhibitors and activators.
4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid represents an advanced scaffold that combines the benefits of fluorinated pyridines with the rigidity and functional versatility of the oxane ring. The oxane moiety, a saturated cyclic ether, provides a stable backbone while allowing for further derivatization at the carboxylic acid position. This dual functionality makes the compound an attractive intermediate for synthesizing more complex molecules with tailored properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The structural motifs present in 4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid align well with the requirements for such drug discovery efforts. For instance, the pyridine ring can serve as a hydrogen bond acceptor or donor, crucial for interactions with biological macromolecules like proteins and enzymes. The fluorine substituents further enhance these interactions by improving binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a building block for kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By incorporating 3,5-difluoropyridine into a molecular framework, researchers can design ligands that specifically target kinase domains. The oxane ring and carboxylic acid group provide additional points for chemical modification, enabling the fine-tuning of pharmacological properties such as solubility, bioavailability, and metabolic stability.
Recent advancements in computational chemistry and structure-based drug design have further highlighted the importance of fluorinated heterocycles like 4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid. Molecular modeling studies have demonstrated that the presence of fluorine atoms can significantly alter the conformational landscape of drug candidates, leading to improved binding to target proteins. Additionally, virtual screening techniques have been employed to identify novel analogs of this compound with enhanced potency and selectivity.
The synthesis of 4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms often requires specialized methodologies to ensure regioselectivity and high yields. However, recent developments in transition-metal-catalyzed cross-coupling reactions have made it possible to construct complex fluorinated heterocycles more efficiently than ever before. These advances have opened up new avenues for exploring the synthetic potential of this class of compounds.
In addition to its pharmaceutical applications, CAS No. 2228870-15-1 may find utility in materials science and agrochemical research. The unique electronic properties of fluorinated pyridines make them attractive for designing organic semiconductors and luminescent materials. Furthermore, their ability to interact with biological targets suggests potential applications in crop protection agents targeting pests or pathogens.
The growing interest in green chemistry has also influenced the development strategies for compounds like 4-(3,5-difluoropyridin-4-yl)oxane-4-carboxylic acid. Researchers are increasingly focusing on sustainable synthetic routes that minimize waste generation and reduce environmental impact. This includes the use of renewable feedstocks, catalytic processes, and solvent-free reactions where possible. Such efforts align with broader industry trends aimed at making chemical synthesis more efficient and environmentally friendly.
Looking ahead, the future prospects for CAS No. 2228870-15-1 appear promising as it continues to be explored in both academic and industrial settings. As our understanding of biological systems evolves, so too will our ability to design molecules that interact with them in precise ways. The combination of computational tools, innovative synthetic methodologies, and interdisciplinary collaboration will be key to unlocking the full potential of this compound and its derivatives.
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